6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a pyridine moiety, which is a six-membered ring with one nitrogen atom. The presence of these nitrogen atoms imparts unique chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-3-aminopyridine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 6-methyl-3-aminopyridine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate the reaction by dissolving the reactants and stabilizing the intermediates.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: A similar compound with a pyridine ring and an amino group, used in the synthesis of pharmaceuticals and agrochemicals.
6-Methylpyridin-3-yl)methanamine: Another related compound with a pyridine ring and a methyl group, used as an intermediate in organic synthesis.
Uniqueness
6-methyl-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
6-methyl-3-(pyridin-3-ylmethylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(16)13-10(15-14-7)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIVPNWUVBMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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